2,6-dichloro-N-(pyridin-4-yl)benzamide

Immunology Autoimmune Disease JAK/STAT Pathway

2,6-Dichloro-N-(pyridin-4-yl)benzamide (CAS 113204-35-6) is a synthetic small-molecule benzamide identified as 'pyridine 1', the original screening hit in a Genentech program targeting Tyrosine Kinase 2 (TYK2) for inflammatory diseases. Characterized by a 2,6-dichlorophenyl group linked via an amide to a 4-aminopyridine, this ATP-competitive inhibitor serves as a critical, low-molecular-weight (MW 267.11) starting scaffold with excellent ligand efficiency, from which potent and selective clinical candidates were optimized.

Molecular Formula C12H8Cl2N2O
Molecular Weight 267.11 g/mol
CAS No. 113204-35-6
Cat. No. B180799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-N-(pyridin-4-yl)benzamide
CAS113204-35-6
Molecular FormulaC12H8Cl2N2O
Molecular Weight267.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=NC=C2)Cl
InChIInChI=1S/C12H8Cl2N2O/c13-9-2-1-3-10(14)11(9)12(17)16-8-4-6-15-7-5-8/h1-7H,(H,15,16,17)
InChIKeyOLJPUMGNYIOTFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-N-(pyridin-4-yl)benzamide (CAS 113204-35-6): A Validated TYK2 Kinase Inhibitor Hit for Autoimmune Disease Research


2,6-Dichloro-N-(pyridin-4-yl)benzamide (CAS 113204-35-6) is a synthetic small-molecule benzamide identified as 'pyridine 1', the original screening hit in a Genentech program targeting Tyrosine Kinase 2 (TYK2) for inflammatory diseases . Characterized by a 2,6-dichlorophenyl group linked via an amide to a 4-aminopyridine, this ATP-competitive inhibitor serves as a critical, low-molecular-weight (MW 267.11) starting scaffold with excellent ligand efficiency, from which potent and selective clinical candidates were optimized . Its procurement is primarily for use as a reference standard, a pharmacological tool compound, and a validated starting fragment in medicinal chemistry campaigns focused on JAK/STAT pathway modulation.

Risks of Substituting 2,6-Dichloro-N-(pyridin-4-yl)benzamide with Generic Kinase Inhibitor Fragments


Indiscriminate substitution of this compound with other benzamide or pyridine-based kinase fragments is scientifically unsound due to its unique, quantitatively defined selectivity and efficiency profile within the TYK2 program. While many fragments may exhibit micromolar kinase affinity, this specific compound demonstrates a rare combination of sub-micromolar potency (TYK2 Ki = 0.23 μM) and verified 5-20 fold selectivity over the closely related JAK family members (JAK1, JAK2, JAK3) . Furthermore, its high ligand efficiency (LE = 0.55) is critical for fragment-based lead optimization; analogs with identical molecular weight but different substitution patterns (e.g., 3,5-dichloro or pyridin-3-yl) show abrogated potency or selectivity, as the specific 2,6-dichloro and 4-pyridinyl arrangement is essential for the critical hinge-binding interaction with Val981 in TYK2 . The quantitative data below establish the specific performance benchmarks that any alternative must meet or exceed for valid scientific continuation.

Head-to-Head Evidence: Quantitative Differentiation of 2,6-Dichloro-N-(pyridin-4-yl)benzamide from its Closest Analogs


TYK2 Inhibitory Potency and Ligand Efficiency vs. Optimized Lead Compound

As the initial HTS hit ('pyridine 1'), 2,6-dichloro-N-(pyridin-4-yl)benzamide exhibits a TYK2 Ki of 0.23 μM . While the optimized lead 'cyclopropyl amide 46' from the same series achieved a significantly more potent TYK2 Ki of 0.0048 μM (4.8 nM), the hit compound retains a superior Ligand Efficiency (LE = 0.55) compared to the lead's LE of 0.51 . This demonstrates that while further functionalization increases absolute potency, the core scaffold provides the most atom-efficient starting point for fragment growth or the development of bifunctional molecules, making it uniquely valuable for early-stage fragment-based drug discovery (FBDD) where maximizing binding energy per atom is the primary selection criterion.

Immunology Autoimmune Disease JAK/STAT Pathway

Kinase Selectivity Profile: Target Selectivity vs. Closely Related JAK Family Members

The compound demonstrates a pre-defined selectivity window over the JAK family kinases, a critical differentiator for molecules targeting the JAK/STAT pathway where pan-JAK inhibition carries significant hematological toxicity risks. Specifically, the hit exhibits a 5-fold preference for TYK2 over JAK2, a 9-fold preference over JAK1, and greater than 20-fold selectivity over JAK3 . This contrasts sharply with early pan-JAK inhibitors like Tofacitinib, which show near-equipotency across JAK isoforms. The selectivity profile is intrinsic to the unadorned 'pyridine 1' scaffold before any optimization, providing a core scaffold with a built-in therapeutic window that many alternative fragments (e.g., unsubstituted pyrimidines or pyrazoles) lack.

Kinase Selectivity JAK Family Safety Pharmacology

Physicochemical Profile: Baseline Lipophilicity vs. Lead-like Chemical Space

The compound's cLogP of 2.9 positions it within the optimal lead-like space (typically cLogP ≤ 3). In contrast, the optimized lead cyclopropyl amide 46, though more potent, was noted to push the boundaries of acceptable lipophilicity. The 2,6-dichlorophenyl moiety was explicitly identified as the major contributor to lipophilicity in the series , making this unadorned scaffold the most polar reference point. A user interested in developing a soluble, orally bioavailable TYK2 inhibitor must start with this low-logP scaffold, as adding potency-enhancing groups to already lipophilic alternatives (e.g., naphthalene-based fragments) would quickly exceed a cLogP of 5, compromising solubility and ADME properties.

Medicinal Chemistry Physicochemical Properties Drug-likeness

Structural Confirmation of Binding Mode by X-ray Crystallography

The binding mode of the 2,6-dichloro-N-(pyridin-4-yl)benzamide scaffold was experimentally confirmed by solving co-crystal structures of close analogs (e.g., PDB ID: 4GIH ) bound to the TYK2 kinase domain. These structures reveal that the pyridine nitrogen forms a critical hydrogen bond with the backbone NH of Val981 in the hinge region, while the dichlorophenyl group extends into the P-loop . This experimentally validated binding mode is unique to the 4-pyridinyl isomer; a 3-pyridinyl or 2-pyridinyl analog would misalign the hinge-binding nitrogen, resulting in a predicted loss of this key interaction and a corresponding drop in potency. This structural validation differentiates the compound from other benzamide fragments where the binding mode is only predicted by docking or is unknown.

Structural Biology X-ray Crystallography Kinase Inhibitor

Optimal Scientific and Procurement Use-Cases for 2,6-Dichloro-N-(pyridin-4-yl)benzamide


Fragment-Based TYK2 Drug Discovery Campaigns

As a validated and highly ligand-efficient (LE = 0.55) initial hit, this compound is the ideal fragment starting point for FBDD programs. Its low molecular weight (267.11 g/mol) leaves ample room for growth vectors around the pyridine and phenyl rings to increase potency, while the pre-existing 5-20 fold JAK selectivity provides a safety margin that most generic fragments cannot offer.

JAK/STAT Pathway Pharmacological Profiling and Selectivity Screens

The compound's documented differential inhibition profile against TYK2 (Ki 0.23 μM) versus JAK1/JAK2/JAK3 (5-20 fold selective) makes it a precise tool for dissecting JAK-dependent signaling pathways in cellular models of psoriasis, inflammatory bowel disease, or lupus. It can be used as a control compound to standardize assay platforms before screening novel proprietary libraries.

Co-Crystallization and Structural Biology of Kinase-Inhibitor Complexes

The experimentally confirmed binding mode via the hinge-region (Val981) [REFS-1, REFS-2] makes this compound a reliable surrogate for co-crystallization studies with TYK2 and other JAK family members. Its small size and simple structure simplify electron density fitting, aiding in the rapid determination of high-resolution inhibitor-bound kinase structures.

Reference Standard for ADME and Physicochemical Assay Validation

With a benchmark cLogP of 2.9 and a proven track record in the Genentech HTS triage, this compound serves as a reproducible standard for calibrating solubility, permeability, and metabolic stability assays in the lead-like chemical space. Its well-characterized ADME profile provides a baseline to evaluate the quality of new TYK2 chemical matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-dichloro-N-(pyridin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.